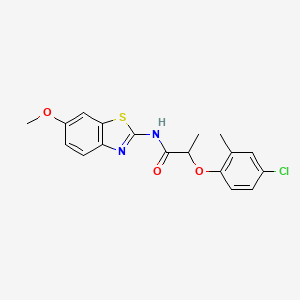![molecular formula C20H24O3 B5118375 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5118375.png)
1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene, also known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 is a derivative of paracetamol and has been shown to have analgesic, anti-inflammatory, and neuroprotective effects.
Mechanism of Action
The exact mechanism of action of 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene is not fully understood, but it is believed to involve the inhibition of the reuptake of the endocannabinoid anandamide. Anandamide is an endogenous cannabinoid that is involved in pain regulation and inflammation. By inhibiting its reuptake, 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene increases the levels of anandamide in the body, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene has been shown to have a number of biochemical and physiological effects in animal models. These include the inhibition of cyclooxygenase-2 (COX-2), the reduction of oxidative stress, and the modulation of calcium ion channels. Additionally, 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglia.
Advantages and Limitations for Lab Experiments
1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene has several advantages for use in laboratory experiments. It is a well-characterized compound that can be synthesized in large quantities. Additionally, it has been extensively studied in animal models and has shown promising results for its potential therapeutic applications. However, there are also limitations to its use. For example, the exact mechanism of action is not fully understood, and the compound may have off-target effects that need to be considered.
Future Directions
There are several future directions for research on 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene. One area of interest is its potential use as a therapeutic agent for pain and inflammation. Additionally, there is interest in exploring its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is ongoing research into the exact mechanism of action of 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene and its potential off-target effects.
Synthesis Methods
1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene can be synthesized through a multi-step process using commercially available starting materials. The synthesis involves the reaction of 4-methylphenol with allyl bromide to form 4-allylphenol, which is then reacted with 3-chloropropyl ether to form 1-[3-(2-allylphenoxy)propoxy]-4-allylbenzene. Finally, the compound is methoxylated using sodium methoxide to form 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene.
Scientific Research Applications
1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain. Additionally, 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB.
properties
IUPAC Name |
2-methoxy-4-methyl-1-[3-(2-prop-2-enylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-4-8-17-9-5-6-10-18(17)22-13-7-14-23-19-12-11-16(2)15-20(19)21-3/h4-6,9-12,15H,1,7-8,13-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIHFPRRBHHIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC=C2CC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methyl-1-[3-(2-prop-2-enylphenoxy)propoxy]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]phenyl}acetamide](/img/structure/B5118303.png)
![3-(4-bromobenzyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5118314.png)
![methyl 7-cyclopropyl-3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5118318.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone](/img/structure/B5118329.png)
![4-[2-(1-naphthyloxy)ethyl]morpholine](/img/structure/B5118330.png)

![3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5118344.png)
acetate](/img/structure/B5118347.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethoxybenzene)](/img/structure/B5118355.png)




![N-(4-bromophenyl)-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5118403.png)